5,8-Dimethoxy-quinolin-4-ol
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Overview
Description
5,8-Dimethoxy-quinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups at the 5 and 8 positions, along with a hydroxyl group at the 4 position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-quinolin-4-ol can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route . Industrial production methods often employ solvent-free reaction conditions and reusable catalysts to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-quinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can yield various hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,8-Dimethoxy-quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-quinolin-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the hydroxyl group at the 4 position but lacks methoxy groups.
2,4-Dimethoxyquinoline: Contains methoxy groups at different positions.
Quinolin-4-one: An oxidized form of quinoline with a carbonyl group at the 4 position.
Uniqueness: 5,8-Dimethoxy-quinolin-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,8-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RBGDYSSJLDSZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)OC |
Origin of Product |
United States |
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